molecular formula C7H5Br2F3N2 B12458626 [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B12458626
M. Wt: 333.93 g/mol
InChI Key: QIVXLMUEEWLXQC-UHFFFAOYSA-N
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Description

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine is a chemical compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2,4-dibromo-5-(trifluoromethyl)benzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding azo compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, where the bromine atoms or the hydrazine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines.

Scientific Research Applications

[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and other biochemical processes.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and trifluoromethyl groups can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The hydrazine group can also participate in redox reactions, further influencing its activity.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Comparison: Compared to similar compounds, [2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H5Br2F3N2

Molecular Weight

333.93 g/mol

IUPAC Name

[2,4-dibromo-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C7H5Br2F3N2/c8-4-2-5(9)6(14-13)1-3(4)7(10,11)12/h1-2,14H,13H2

InChI Key

QIVXLMUEEWLXQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1NN)Br)Br)C(F)(F)F

Origin of Product

United States

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